molecular formula C6H5FO2S B1205215 Benzenesulfonyl fluoride CAS No. 368-43-4

Benzenesulfonyl fluoride

Cat. No. B1205215
CAS RN: 368-43-4
M. Wt: 160.17 g/mol
InChI Key: IDIPWEYIBKUDNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonyl fluoride and its derivatives involves sophisticated processes that enable the selective modification of these compounds under parallel synthesis conditions. This is achieved through reactions with amines, demonstrating the compound's versatility as a precursor for further chemical modifications (Tolmachova et al., 2018).

Molecular Structure Analysis

The structure of benzenesulfonyl fluoride allows for unique interactions in chemical reactions. Studies involving NMR spectroscopy have provided insights into the long-range spin–spin coupling constants between 19F and the ring protons, highlighting the influence of molecular structure on its chemical reactivity and interaction potentials (Schaefer & Parr, 1978).

Chemical Reactions and Properties

Benzenesulfonyl fluoride's reactivity with nucleophiles, such as fluoride ions, enables a broad spectrum of chemical transformations. For example, it can undergo reactions leading to the synthesis of polyfluorinated aromatic compounds, illustrating its significant role in introducing fluorine into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Ikawa et al., 2014).

Physical Properties Analysis

The physical properties of benzenesulfonyl fluoride, such as solubility, boiling point, and melting point, are critical for its handling and application in various chemical processes. These properties are influenced by the molecular structure and functional groups present in the compound, dictating its behavior in different environments.

Chemical Properties Analysis

Benzenesulfonyl fluoride exhibits unique chemical properties, including its role as a fluorinating agent and its ability to participate in sulfonation reactions. Its reactivity towards different nucleophiles and the ability to form stable complexes with metals highlight its utility in synthetic chemistry for the introduction of sulfone and fluorine groups into organic molecules.

  • (Tolmachova et al., 2018) - Details on the synthesis and evaluation of benzenesulfonyl fluoride derivatives.
  • (Schaefer & Parr, 1978) - Insight into molecular structure through NMR analysis.
  • (Ikawa et al., 2014) - Description of chemical reactions involving benzenesulfonyl fluoride.

Scientific Research Applications

1. Protease Inhibitor in Biopharmaceutical Drug Development

  • Application Summary: Benzenesulfonyl fluoride, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF), is used as a protease inhibitor during the cell culture process. It effectively reduces proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody (bNAb) .
  • Methods of Application: AEBSF is added to the cell culture media as a protease inhibitor. It irreversibly inhibits serine proteases in the cell culture and effectively reduces the clipping percentage of bNAb .
  • Results or Outcomes: The results showed that two amino acids (Tyr177 and Lys250) were susceptible to AEBSF modification in the bNAb test articles but at a negligible level and not in the CDR regions, which therefore did not reduce the in vitro binding activity of the bNAb .

2. Human Neutrophil Elastase (hNE) Inhibitors

  • Application Summary: Benzenesulfonic acid derived compounds, which take advantage of the binding interaction between benzenesulfonyl fluoride and the target hNE enzyme, are developed as competitive inhibitors of hNE for the treatment of Acute Respiratory Distress Syndrome (ARDS) .
  • Methods of Application: Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE .
  • Results or Outcomes: Biological screening revealed that compound 4f shows moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .

3. Synthesis of α-Sulfonyl Phosphonates

  • Application Summary: Benzenesulfonyl fluoride is used in the preparation of α-sulfonyl phosphonates. This is achieved by direct sulfonylation of lithiated alkyl phosphonates .
  • Methods of Application: The process involves the reaction of benzenesulfonyl fluoride with lithiated alkyl phosphonates to form α-sulfonyl phosphonates .
  • Results or Outcomes: The outcome of this reaction is the formation of α-sulfonyl phosphonates, which are useful intermediates in organic synthesis .

4. Electrophilic Warheads in Medicinal Chemistry

  • Application Summary: Sulfonyl fluorides, such as benzenesulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists .
  • Methods of Application: These compounds are used due to their balance of reactivity and stability, making them attractive for various applications in medicinal chemistry .
  • Results or Outcomes: The use of sulfonyl fluorides as electrophilic warheads has enabled the development of a wide range of biologically active compounds .

5. Gas-Phase Fluorine Migration Reactions

  • Application Summary: Benzenesulfonyl fluoride is used in the study of gas-phase fluorine migration reactions. These reactions are studied using electron ionization tandem mass spectrometry .
  • Methods of Application: The process involves the generation of radical cations of benzenesulfonyl fluoride, which are then subjected to electron ionization tandem mass spectrometry .
  • Results or Outcomes: The study provides insights into the behavior of fluorine in gas-phase reactions, which is valuable for understanding and predicting the behavior of fluorine-containing compounds .

6. Synthesis of Sulfonyl Fluorides

  • Application Summary: Benzenesulfonyl fluoride is used in the synthesis of sulfonyl fluorides. Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists .
  • Methods of Application: The synthesis involves the reaction of benzenesulfonyl fluoride with other reagents to form a variety of sulfonyl fluorides .
  • Results or Outcomes: The use of benzenesulfonyl fluoride in the synthesis of sulfonyl fluorides has enabled the development of a wide range of biologically active compounds .

Safety And Hazards

Benzenesulfonyl fluoride is a poison by the intraperitoneal route . It is slightly irritating and flammable when exposed to heat or flame . It can react vigorously with oxidizing materials . It is also harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage .

Future Directions

Benzenesulfonyl fluoride and its derivatives have potential applications in the medical field. For instance, 4-(2-Aminoethyl)benzenesulfonyl fluoride is used as a protease inhibitor during the cell culture process, effectively reducing proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody . Furthermore, the Sulfur Fluoride Exchange (SuFEx) reaction, which involves benzenesulfonyl fluoride, has revolutionized multiple research fields .

properties

IUPAC Name

benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIPWEYIBKUDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059897
Record name Benzenesulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl fluoride

CAS RN

368-43-4
Record name Benzenesulfonyl fluoride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylsulfonylfluoride
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Record name Benzenesulfonyl fluoride
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Record name Benzenesulfonyl fluoride
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Record name Benzenesulfonyl fluoride
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Record name Benzenesulphonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,100
Citations
V Diatchuk, O Lotan, V Koshkin, P Wikstroem… - Journal of Biological …, 1997 - ASBMB
… In the present paper we report that 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF; also known as Pefabloc SC), originally developed as an irreversible serine protease inhibitor, …
Number of citations: 240 www.jbc.org
S Basak, NA Stewart, M Chrétien, A Basak - FEBS letters, 2004 - Elsevier
Using a number of intramolecularly quenched fluorogenic (IQF) substrates encompassing the subtilisin kexin isozyme-1 (SKI-1)-mediated cleavage sites of various viral glycoproteins, it …
Number of citations: 19 www.sciencedirect.com
JAH Inkster, K Liu, S Ait‐Mohand… - … A European Journal, 2012 - Wiley Online Library
… These points considered, we hypothesised that a bifunctional benzenesulfonyl fluoride with appropriate ring substitution could be synthesised that was sufficiently stable in vivo to …
PK Chinthakindi, PI Arvidsson - European Journal of Organic …, 2018 - Wiley Online Library
… They studied the reactivity of benzenesulfonyl chloride and benzenesulfonyl fluoride with lithiated alkyl phosphonates and reported that benzenesulfonyl fluoride, but not the chloride, …
Y Gao, HY Wang, X Zhang, JS Cheng… - Journal of Mass …, 2014 - Wiley Online Library
… The EI mass spectra of benzenesulfonyl fluoride and 4-methylphenylsulfonyl fluoride are … 1(g), the radical cation of benzenesulfonyl fluoride 7 (m/z 160) gave the fragment ion 7b (m/z 77…
JJ Eisch, Y Qian, CS Chiu - The Journal of Organic Chemistry, 1996 - ACS Publications
… In order to test for the crucial intermediacy of 2 or 3 in these reactions of sulfonyl derivatives with RLi, we treated the individual benzenesulfonyl fluoride (1a), phenyl benzenesulfonate (…
Number of citations: 7 pubs.acs.org
T Hosoi, K Hyoda, Y Okuma, Y Nomura, K Ozawa - Cell Research, 2007 - nature.com
Geldanamycin is a benzoquinone ansamycin, which was originally described as a tyrosine kinase inhibitor. However, subsequent studies have revealed that geldanamycin binds to and …
Number of citations: 7 www.nature.com
M Van der Puy - The Journal of Organic Chemistry, 1988 - ACS Publications
… McCall and Cummings1 2 reported the formation of fluorobenzene in 31% yield by passing benzenesulfonyl fluoride over Cu on charcoal at 360 C. This appears to be the best yield …
Number of citations: 23 pubs.acs.org
P Megyeri, L Nemeth, KM Pabst, MJ Pabst… - European journal of …, 1999 - Elsevier
The effect of serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) was investigated on the prevention of tumor-necrosis-factor-α (TNF-α)-induced blood–brain …
Number of citations: 28 www.sciencedirect.com
Y Jiang, Y Shi, Y He, J Du, R Li, H Shi, Z Sun, J Wang - Contraception, 2011 - Elsevier
BACKGROUND: This study was conducted to observe the in vivo effect of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) on embryo implantation in rats and its in vitro …
Number of citations: 14 www.sciencedirect.com

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